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Compound of Interest

Compound Name:
methyl (2R)-2-hydroxy-4-

methylpentanoate

CAS No.: 112529-90-5

Cat. No.: B3082433

Get Quote

Executive Summary & Chemical Identity
As a Senior Application Scientist, I frequently encounter the need for high-purity chiral synthons

in the development of targeted therapeutics. Methyl (2R)-2-hydroxy-4-methylpentanoate
(often referred to as Methyl D-leucate or methyl (R)-2-hydroxyisocaproate) is a critical 1

1[1]. Its precise stereochemistry at the C2 position serves as a foundational building block for
synthesizing2[2].

The integrity of downstream drug synthesis relies entirely on the physical and enantiomeric

purity of this starting material. This guide provides an in-depth analysis of its physicochemical

properties, the mechanistic reasoning behind its analytical validation, and field-proven

protocols for laboratory handling.
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IUPAC Name: Methyl (2R)-2-hydroxy-4-methylpentanoate

CAS Registry Number:

Molecular Formula: C7H14O3[3]

Molecular Weight: 146.19 g/mol

SMILES: CC(C)CC(OC)=O[1]

Core Physicochemical Properties
Understanding the macroscopic physical properties of methyl (2R)-2-hydroxy-4-
methylpentanoate is essential for predicting its behavior in organic synthesis, extraction

workflows, and chromatographic purification. The presence of the methyl ester significantly

increases the molecule's volatility and lipophilicity compared to its free acid counterpart (D-

leucic acid), while the free C2-hydroxyl group maintains its ability to act as a hydrogen bond

donor.
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Property Value
Experimental Context &
Source

Appearance Clear, colorless liquid

Visual inspection at standard

temperature and pressure

(STP)[2][3].

Boiling Point
181.6 °C (at 760 mmHg) 72 °C

(at 10 mmHg)

High volatility requires careful

solvent evaporation during

workups[2][3].

Density (Specific Gravity) 0.951 – 1.002 g/cm³

Varies slightly by temperature

(typically measured at 20°C)[2]

[3].

Refractive Index (

)
1.425 – 1.435

Used as a rapid, non-

destructive check for gross

impurities[3].

Solubility Miscible in polar organics

Soluble in methanol, ethanol,

and lipids; slightly soluble in

water[2][3].

Odor Profile Sweet, fruity, musty
Characteristic of short-chain

-hydroxy esters[3].

Analytical Validation Workflows
To ensure scientific integrity, every analytical protocol must be a self-validating system. The

following workflows detail the exact methodologies required to verify the physical and

enantiomeric properties of this compound.

Workflow Visualization: Enantiomeric Purity Validation
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Sample Preparation
Methyl (2R)-2-hydroxy-

4-methylpentanoate

Derivatization
(Acylation of -OH group)

 Prevents H-bonding

Chiral GC Separation
(β-Cyclodextrin Column)

 Enhances volatility

FID / MS Detection

 Enantiomer resolution

Data Analysis
(ee% Calculation)

 Peak integration

Click to download full resolution via product page

Fig 1: Step-by-step logical workflow for Chiral GC validation of the (2R) enantiomer.

Protocol 1: Determination of Enantiomeric Excess (ee)
via Chiral GC

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3082433/docs?utm_src=pdf-body-img#technical-whitepaper-methyl-2r-2-hydroxy-4-methylpentanoate-in-advanced-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3082433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Because the (2R) enantiomer and the (2S) enantiomer possess identical boiling points and

densities, chiral chromatography is mandatory to confirm stereochemical identity.

Objective: Quantify the enantiomeric purity and rule out racemization.

Causality of Method Choice:

-hydroxy esters lack strong UV chromophores, making standard HPLC-UV ineffective. Gas
Chromatography (GC) with a Flame Ionization Detector (FID) is highly sensitive for 3[3].

Step 1: Derivatization. Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane

(DCM). Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 40°C for 20 minutes.

Expert Insight: The free C2-hydroxyl group causes severe peak tailing in GC due to

hydrogen bonding with the stationary phase. Acylating this group improves peak symmetry

and sharpens resolution.

Step 2: Preparation for Injection. Gently evaporate the excess TFAA under a nitrogen stream

and reconstitute the residue in 1 mL of GC-grade hexane.

Step 3: Chromatographic Separation. Inject 1 µL into a GC-FID equipped with a chiral

-cyclodextrin capillary column. Set the injector to 220°C with a split ratio of 50:1.

Step 4: Temperature Programming. Hold isothermally at 100°C for 15 minutes, then ramp at

5°C/min to 160°C.

Expert Insight: A slow, isothermal start maximizes the interaction time between the

derivatized enantiomers and the chiral cyclodextrin cavities, ensuring baseline separation.

Step 5: Self-Validation. Run a derivatized3[3] immediately prior to the sample. This confirms

the exact retention times of both the (R) and (S) isomers and validates that the column's

separation factor (

) is

.
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Protocol 2: High-Precision Density Determination
Density is a fundamental physical property used to verify the bulk purity of the liquid ester

before it is committed to a synthesis reaction.

Objective: Measure the specific gravity to a precision of

g/cm³.

Step 1: Calibration. Clean an oscillating U-tube densitometer with ethanol and dry it with

filtered air. Calibrate the instrument using ultra-pure degassed water and dry air at exactly

20.0°C.

Step 2: Sample Introduction. Introduce ~1 mL of methyl (2R)-2-hydroxy-4-
methylpentanoate into the measuring cell using a glass Luer-slip syringe.

Expert Insight: Ensure absolutely no micro-bubbles are trapped in the U-tube. Air bubbles

drastically reduce the oscillating mass, leading to false-low density readings.

Step 3: Thermal Equilibration. Allow the sample to reach thermal equilibrium at 20.0°C (

).

Expert Insight: Density is highly temperature-dependent. A mere 1°C fluctuation can alter

the reading of organic esters by up to 0.001 g/cm³.

Step 4: Measurement. Record the density. A pure sample should yield a value between

0.951 and 1.002 g/cm³[2][3].

Mechanistic Insights in Drug Development
Why is methyl (2R)-2-hydroxy-4-methylpentanoate so highly valued in medicinal chemistry?

Stereospecific Control: The (2R) stereocenter dictates the 3D conformation of the resulting

drug molecule[2]. When incorporated into depsipeptides (peptides where one or more amide

bonds are replaced by ester bonds), this specific stereochemistry forces the peptide

backbone into unique secondary structures, directly impacting its binding affinity to target

proteins.
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Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The methyl ester

acts as a built-in protecting group for the carboxylic acid, allowing chemists to selectively

react the C2-hydroxyl group (e.g., via a Mitsunobu inversion or etherification) without

unwanted side reactions at the carboxylate terminus.

Lipophilicity Tuning: The conversion of D-leucic acid to its methyl ester significantly increases

the molecule's partition coefficient (LogP). In prodrug design, attaching this moiety can

enhance the passive membrane permeability of a highly polar active pharmaceutical

ingredient (API).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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